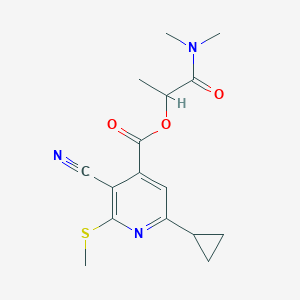
1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine is an organic compound with a unique structure. It is a heterocyclic amine with a five-membered ring containing a nitrogen atom and four carbon atoms. It is a highly reactive compound and has been used in a wide range of scientific applications, including synthesis, drug discovery, and laboratory experiments.
Applications De Recherche Scientifique
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrazolines and pyridines. Additionally, it has been used in the synthesis of a variety of organic catalysts, such as palladium and ruthenium complexes.
Mécanisme D'action
The mechanism of action of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine is not fully understood. However, it is believed to interact with enzymes and other proteins in the body to produce its effects. It is also believed to interact with DNA and RNA to modulate gene expression. Additionally, it is thought to interact with cellular membranes to modulate cell signaling pathways.
Biochemical and Physiological Effects
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has been observed to have a variety of biochemical and physiological effects. It has been observed to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been observed to inhibit the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone. It has also been observed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly reactive compound, which makes it useful for the synthesis of a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also a highly toxic compound and should be handled with care. Additionally, it is difficult to purify and may require multiple steps for complete purification.
Orientations Futures
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has a wide range of potential future directions. One potential direction is the development of new drugs based on its structure. Additionally, it could be used in the synthesis of new heterocyclic compounds or catalysts. It could also be used in the synthesis of new polymers or materials. Finally, it could be used in the development of new diagnostic or therapeutic agents.
Méthodes De Synthèse
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine can be synthesized by a variety of methods. The most common method is the reaction of 2-methoxypyridine with hydrazine hydrate. This reaction produces a hydrazone intermediate, which then undergoes cyclization to form the desired product. Other methods include the reaction of 2-methoxypyridine with ethyl chloroformate and the reaction of 2-methoxypyridine with ethyl cyanoacetate.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-8(2-3-11-9)13-6-7(10)5-12-13/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPZBKHKUCJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2909992.png)
![7-chloro-N-(4-methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909993.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909996.png)
![4-bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2909999.png)



![1-[1-(3-Phenylpropyl)benzimidazol-2-yl]butan-1-ol](/img/structure/B2910006.png)